molecular formula C14H21N3O2S B1420039 N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1177274-01-9

N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1420039
CAS No.: 1177274-01-9
M. Wt: 295.4 g/mol
InChI Key: CMHUHIQNRMIGCF-UHFFFAOYSA-N
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Description

N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by its unique benzothiazole core substituted with dimethoxy groups and a dimethylpropane-1,3-diamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethoxy Groups: Methoxylation of the benzothiazole core is achieved using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 5 and 6 positions.

    Attachment of the Diamine Side Chain: The final step involves the nucleophilic substitution reaction where N,N-dimethylpropane-1,3-diamine is introduced to the benzothiazole core. This can be facilitated by using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The diamine side chain can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzothiazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Uniqueness

Compared to similar compounds, N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is unique due to its specific diamine side chain, which imparts distinct chemical and biological properties. This structural variation allows for different reactivity and interaction profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-17(2)7-5-6-15-14-16-10-8-11(18-3)12(19-4)9-13(10)20-14/h8-9H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHUHIQNRMIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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